molecular formula C19H26N4O2S B5521116 N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide

N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5521116
M. Wt: 374.5 g/mol
InChI Key: ATWCXRHYTMCMTI-DLBZAZTESA-N
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Description

N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a methanesulfonamide group

Scientific Research Applications

N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by the introduction of the methanesulfonamide group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-phenyl-4,6-dimethylpyrimidine.

    Formation of the Pyrrolidine Ring: This step may involve the use of chiral catalysts to ensure the correct stereochemistry.

    Introduction of the Methanesulfonamide Group: This can be done through sulfonation reactions using reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism by which N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-methylpyrrolidin-3-yl]methanesulfonamide
  • N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-ethylpyrrolidin-3-yl]methanesulfonamide

Uniqueness

N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific stereochemistry and the presence of the methanesulfonamide group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-13(2)16-11-23(12-17(16)22-26(4,24)25)18-10-14(3)20-19(21-18)15-8-6-5-7-9-15/h5-10,13,16-17,22H,11-12H2,1-4H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWCXRHYTMCMTI-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC(C(C3)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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